molecular formula C22H22N2OS B11320111 4-(benzylsulfanyl)-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(benzylsulfanyl)-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11320111
M. Wt: 362.5 g/mol
InChI Key: RNTCKWHSXDYXEM-UHFFFAOYSA-N
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Description

4-(BENZYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound belonging to the class of bicyclic pyrimidines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a phenylethyl group attached to a cyclopenta[d]pyrimidin-2-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-(BENZYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Cyclopenta[d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable benzylsulfanyl reagent reacts with the bicyclic core.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached via a Friedel-Crafts alkylation reaction, using a phenylethyl halide and a Lewis acid catalyst.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(BENZYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylethyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, transition metal catalysts), and specific temperature and pressure settings.

Scientific Research Applications

4-(BENZYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding, due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities, as demonstrated in various preclinical studies.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzylsulfanyl and phenylethyl groups play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling processes.

Comparison with Similar Compounds

4-(BENZYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:

    2-(BENZYLSULFANYL)-4-PHENOXYTHIENO[3,2-D]PYRIMIDINE: This compound shares the benzylsulfanyl group but has a different core structure, leading to distinct chemical and biological properties.

    5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar bicyclic structure but lacks the benzylsulfanyl and phenylethyl groups, resulting in different reactivity and applications.

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thieno core instead of a cyclopenta core, leading to variations in their chemical behavior and biological activity.

The uniqueness of 4-(BENZYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific combination of functional groups and bicyclic structure, which imparts distinct properties and applications.

Properties

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

IUPAC Name

4-benzylsulfanyl-1-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C22H22N2OS/c25-22-23-21(26-16-18-10-5-2-6-11-18)19-12-7-13-20(19)24(22)15-14-17-8-3-1-4-9-17/h1-6,8-11H,7,12-16H2

InChI Key

RNTCKWHSXDYXEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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